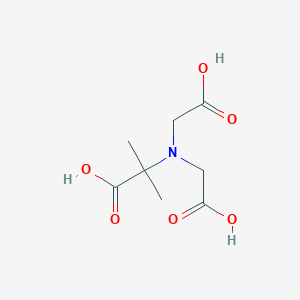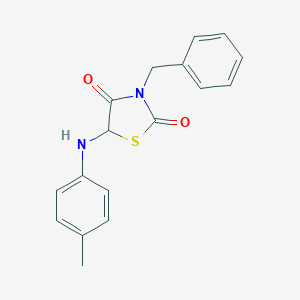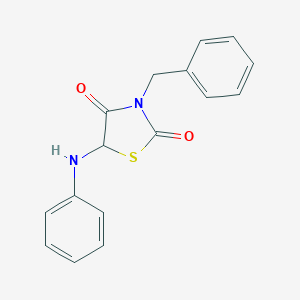
Alanine, N,N-bis(carboxymethyl)-2-methyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Alanine, N,N-bis(carboxymethyl)-2-methyl- is a compound that belongs to the class of amino acids. It is commonly known as Bicine and is widely used in scientific research due to its unique properties. Bicine is a zwitterionic buffer that has a pKa value of 8.3, which makes it suitable for biological applications.
作用机制
Bicine acts as a buffer by maintaining a stable pH environment in biological systems. It is a zwitterionic molecule that can accept or donate protons depending on the pH of the system. Bicine is effective in the pH range of 7.6 to 9.0, which makes it suitable for biological applications. Bicine also has low UV absorbance, which makes it suitable for spectroscopic measurements.
Biochemical and Physiological Effects:
Bicine has been shown to have minimal effects on biological systems. It is non-toxic and does not interfere with the activity of enzymes or proteins. Bicine has also been shown to have minimal effects on cell viability and proliferation. However, Bicine can affect the activity of some enzymes at high concentrations.
实验室实验的优点和局限性
Bicine has several advantages for lab experiments. It is a zwitterionic buffer that can maintain a stable pH environment in biological systems. Bicine is also compatible with biological molecules and has low toxicity. Additionally, Bicine has low UV absorbance, which makes it suitable for spectroscopic measurements. However, Bicine has some limitations. It is only effective in the pH range of 7.6 to 9.0, which limits its use in some experiments. Bicine can also affect the activity of some enzymes at high concentrations.
未来方向
There are several future directions for the use of Bicine in scientific research. One area of research is the development of new drug delivery systems using Bicine. Bicine has been shown to be effective in the preparation of liposomes and other drug delivery systems. Another area of research is the use of Bicine in the study of enzymes and proteins. Bicine can be used to stabilize proteins and maintain their activity in vitro. Additionally, Bicine can be used in the study of nucleic acids and their interactions with proteins. Overall, Bicine has several potential applications in scientific research, and further research is needed to fully understand its properties and potential uses.
Conclusion:
In conclusion, Bicine is a zwitterionic buffer that is widely used in scientific research. It has several advantages for lab experiments, including its compatibility with biological molecules and low toxicity. Bicine has several potential applications in drug delivery systems, the study of enzymes and proteins, and the study of nucleic acids. However, Bicine has some limitations, including its limited effectiveness in the pH range of 7.6 to 9.0. Overall, Bicine is an important tool for scientific research and has the potential to contribute to the development of new therapies and treatments.
合成方法
The synthesis of Bicine involves the reaction between glycine and chloroacetic acid in the presence of sodium hydroxide. The reaction yields N,N-bis(carboxymethyl)glycine, which is then methylated using dimethyl sulfate to give Bicine. The overall reaction can be represented as follows:
Glycine + Chloroacetic acid + NaOH → N,N-bis(carboxymethyl)glycine
N,N-bis(carboxymethyl)glycine + Dimethyl sulfate → Bicine
科学研究应用
Bicine is widely used in scientific research as a buffer in biochemical and physiological experiments. It is commonly used in the study of enzymes, proteins, and nucleic acids. Bicine is also used in the purification and crystallization of proteins due to its low toxicity and compatibility with biological molecules. Additionally, Bicine is used in the preparation of liposomes and other drug delivery systems.
属性
CAS 编号 |
13622-95-2 |
|---|---|
分子式 |
C28H57O4Sn2 |
分子量 |
219.19 g/mol |
IUPAC 名称 |
2-[bis(carboxymethyl)amino]-2-methylpropanoic acid |
InChI |
InChI=1S/C8H13NO6/c1-8(2,7(14)15)9(3-5(10)11)4-6(12)13/h3-4H2,1-2H3,(H,10,11)(H,12,13)(H,14,15) |
InChI 键 |
UVMCNVFTUUUKPR-UHFFFAOYSA-N |
SMILES |
CC(C)(C(=O)O)N(CC(=O)O)CC(=O)O |
规范 SMILES |
CC(C)(C(=O)O)N(CC(=O)O)CC(=O)O |
同义词 |
2,2-dimethylnitrilotriacetate DMNTA |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![3-[(5-Anilino-2,4-dioxo-1,3-thiazolidin-3-yl)methyl]benzoic acid](/img/structure/B228502.png)
![2-[2-[(2E)-2-[(3-methoxy-4-phenylmethoxyphenyl)methylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid](/img/structure/B228503.png)
![Ethyl [5-(4-bromoanilino)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B228507.png)
![2-bromo-N-[3-oxo-3-[2-(2-oxoindol-3-yl)hydrazinyl]propyl]benzamide](/img/structure/B228511.png)



![3-Benzyl-5-[(2,4-dimethylphenyl)amino]-1,3-thiazolidine-2,4-dione](/img/structure/B228540.png)


![2-[(3-Benzyl-2,4-dioxo-thiazolidin-5-yl)-phenyl-amino]-acetamide](/img/structure/B228546.png)
